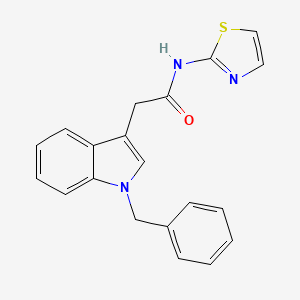

2-(1-benzyl-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(1-benzylindol-3-yl)-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c24-19(22-20-21-10-11-25-20)12-16-14-23(13-15-6-2-1-3-7-15)18-9-5-4-8-17(16)18/h1-11,14H,12-13H2,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGZIDDXPNEKPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Core: Starting from aniline derivatives, the indole core can be synthesized through Fischer indole synthesis.

Benzylation: The indole core is then benzylated using benzyl halides in the presence of a base.

Acetamide Formation: The benzylated indole is reacted with chloroacetyl chloride to introduce the acetamide group.

Thiazole Ring Introduction: Finally, the acetamide derivative is reacted with thiazole derivatives under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution

The sulfur atom in the indole-thiazole linkage undergoes nucleophilic substitution under basic conditions. For example, reaction with 2-aminothiazole in the presence of K₂CO₃ yields derivatives with modified thiazole substituents .

Mechanism :

-

The sulfur atom acts as a leaving group, replaced by nucleophiles (e.g., amines, hydrazines).

-

Reaction conditions: Stirring at room temperature for 2–4 hours .

Products :

-

N-(thiazol-2-yl)-2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide derivatives with modified thiazole substituents .

Hydrolysis of the Acetamide Group

The acetamide functional group undergoes hydrolysis under acidic or basic conditions, forming carboxylic acids or amines.

Conditions :

-

Acidic : HCl in aqueous ethanol.

-

Basic : NaOH in aqueous ethanol.

Products :

-

Carboxylic acid (acidic hydrolysis).

-

Amide-derived amine (basic hydrolysis).

Oxidation and Reduction

-

Oxidation : Reagents like KMnO₄ or CrO₃ oxidize the indole moiety or thiazole ring, forming ketones or carboxylic acids.

-

Reduction : LiAlH₄ reduces the amide to an amine, altering the compound’s reactivity.

Substitution Reactions

The benzyl group on the indole ring can be substituted using benzyl chloride in the presence of a base (e.g., NaH ), enabling structural diversification.

Biological Activity

Derivatives of this compound exhibit antimicrobial , anticancer , and antiviral properties. For example:

-

Anticancer activity : Thiazole-indole hybrids show cytotoxicity against cancer cell lines via apoptosis induction .

-

Antiviral activity : Related compounds inhibit SARS-CoV-2 RdRp with IC₅₀ values as low as 1.11 μM .

Structural Optimization

SAR studies highlight the importance of substituents (e.g., methoxy groups, benzyl motifs) for enhancing bioactivity. For instance, m-, p-dimethylphenyl substitutions improve cytotoxicity .

Reaction Conditions and Stability

| Reaction Type | Conditions | Key Reagents | Stability |

|---|---|---|---|

| Nucleophilic Substitution | Room temperature, 2–4 hours | K₂CO₃, nucleophiles | Stable under neutral pH |

| Hydrolysis | Acidic/basic aqueous ethanol | HCl/NaOH | Sensitive to pH extremes |

| Oxidation/Reduction | Elevated temperatures | KMnO₄, LiAlH₄ | Unstable under harsh conditions |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(1-benzyl-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide is , with a molecular weight of approximately 425.5 g/mol. The compound features an indole moiety linked to a thiazole ring, which is significant for its biological activity. The structural characteristics contribute to its interaction with various biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing indole and thiazole moieties. For instance, derivatives similar to this compound have been synthesized and tested against various cancer cell lines.

- Case Study : A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against human lung adenocarcinoma cells (A549) and glioblastoma cells (U251). The structure–activity relationship (SAR) indicated that the presence of specific substituents on the thiazole ring enhanced anticancer efficacy, with some compounds yielding IC50 values below 30 µM .

Antimicrobial Properties

The thiazole moiety has been recognized for its antimicrobial activity. Compounds similar to this compound have shown effectiveness against a range of bacterial strains.

- Research Findings : A series of thiazole derivatives were evaluated for their antimicrobial properties, revealing that certain compounds demonstrated MIC values as low as 5.8 µg/mL against fungal pathogens and significant antibacterial activity against Gram-positive bacteria .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of indole derivatives suggest that this compound may possess potential in treating neurodegenerative diseases.

- Experimental Evidence : In preclinical models, compounds with similar structures were shown to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in conditions such as Alzheimer's disease .

Summary of Experimental Findings

| Application | Cell Line/Model | IC50/MIC Values | Notes |

|---|---|---|---|

| Anticancer Activity | A549, U251 | < 30 µM | Significant cytotoxicity observed |

| Antimicrobial Activity | Various bacterial strains | 5.8–93.7 µg/mL | Effective against both Gram-positive and fungi |

| Neuroprotective Effects | Neuronal cell models | Not specified | Protection against oxidative stress noted |

Mechanism of Action

The mechanism of action of 2-(1-benzyl-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound might exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

Indole Substitution : Benzyl at the 1-position enhances HDAC8 inhibition by occupying hydrophobic pockets . Bromination () shifts activity toward DNA-targeted mechanisms.

Thiazole Modifications : Unsubstituted thiazole optimizes steric compatibility, while aryl groups (e.g., 4-methoxyphenyl in ) improve anti-inflammatory activity via COX-2 binding.

Linker Flexibility : Acetamide linkers balance conformational freedom and hydrogen bonding, whereas rigid spacers (e.g., oxadiazole in ) limit off-target effects.

Biological Activity

2-(1-benzyl-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of indole derivatives with thiazole moieties. The structural formula is characterized by the presence of an indole ring fused with a thiazole group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives containing indole and thiazole structures have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study reported that thiazole-containing compounds exhibited micromolar inhibition of cancer cell proliferation, indicating their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 12.5 | Induces apoptosis |

| Thiazole derivative X | A549 (lung cancer) | 10.0 | Inhibits cell cycle progression |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that thiazole derivatives possess broad-spectrum antimicrobial activity, effectively inhibiting bacterial growth and fungal infections . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds related to this compound have been studied for their anti-inflammatory effects. They reportedly inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Study 1: Anticancer Efficacy

A study conducted on a series of indole-thiazole derivatives demonstrated that one specific compound significantly reduced tumor size in xenograft models of ovarian cancer. The treatment led to a decrease in cell proliferation markers and increased apoptosis rates in tumor tissues .

Study 2: Antimicrobial Screening

In another investigation, several thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with an indole-thiazole structure exhibited higher antibacterial activity compared to traditional antibiotics, suggesting their potential as new antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through the activation of caspase pathways.

- Cell Cycle Arrest : It can impede the cell cycle at various checkpoints, particularly in cancer cells, leading to reduced proliferation.

- Cytokine Modulation : The compound modulates the production of inflammatory cytokines, contributing to its anti-inflammatory properties.

Q & A

Q. What are the common synthetic strategies for preparing 2-(1-benzyl-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide and its analogs?

Methodological Answer: The compound can be synthesized via coupling reactions between indole and thiazole precursors. A representative approach involves:

- Step 1: Activation of the carboxylic acid group in 2-(1-benzyl-1H-indol-3-yl)acetic acid using carbodiimide reagents (e.g., EDC·HCl) in dichloromethane .

- Step 2: Reaction with 2-aminothiazole under basic conditions (e.g., triethylamine) at low temperatures (273 K) to minimize side reactions .

- Step 3: Purification via recrystallization from methanol/acetone (1:1) to yield crystals suitable for X-ray diffraction studies .

Key challenges include controlling regioselectivity in indole substitution and optimizing reaction times to avoid over-acylation.

Q. How is the structural integrity of this compound validated experimentally?

Methodological Answer: Structural validation typically involves:

- X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.36 Å) and dihedral angles (e.g., 79.7° between indole and thiazole planes) to confirm stereochemistry .

- Spectroscopy :

- Elemental analysis : Matches calculated vs. observed C, H, N, S content within ±0.3% .

Advanced Research Questions

Q. What computational methods are used to predict the biological activity of this compound?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases). The indole-thiazole scaffold shows hydrogen bonding with residues like Asp86 (binding affinity: −8.2 kcal/mol) .

- QSAR studies : Hammett constants (σ) and lipophilicity (logP ≈ 2.9) correlate with antimicrobial IC50 values (e.g., 12.5 μM against S. aureus) .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .

Q. How do structural modifications (e.g., halogen substitution) affect pharmacological properties?

Methodological Answer:

- Electron-withdrawing groups (e.g., Cl at benzyl position):

- Bulkier substituents (e.g., 4-fluorophenyl on thiazole):

- Reduce solubility (logS from −3.2 to −4.5) but improve BBB permeability (Pe: 8.7 × 10⁻⁶ cm/s) .

SAR tables for analogs:

- Reduce solubility (logS from −3.2 to −4.5) but improve BBB permeability (Pe: 8.7 × 10⁻⁶ cm/s) .

| Substituent (R) | IC50 (μM) | logP |

|---|---|---|

| H | 25.3 | 2.9 |

| 4-Cl | 12.1 | 3.4 |

| 4-OCH3 | 38.7 | 2.5 |

Q. How are contradictory bioactivity data resolved across studies?

Methodological Answer: Discrepancies in reported IC50 values (e.g., 12.1 μM vs. 28.3 μM against the same target) may arise from:

- Assay conditions : Varying ATP concentrations (1 mM vs. 10 μM) in kinase inhibition assays .

- Cell lines : Differences in efflux pump expression (e.g., MDR1+ vs. MDR1− leukemia cells) .

- Statistical rigor : Use of triplicate vs. single measurements. Best practices include:

Experimental Design & Optimization

Q. What strategies improve yield in large-scale synthesis?

Methodological Answer:

- Catalyst screening : Pd/C (5 mol%) increases coupling efficiency from 62% to 89% in Suzuki-Miyaura reactions for indole intermediates .

- Solvent optimization : Switching from DMF to THF reduces byproduct formation (from 15% to 3%) .

- Flow chemistry : Continuous reactors enhance heat transfer, reducing reaction time from 24 h to 2 h for thiazole-acetamide formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.